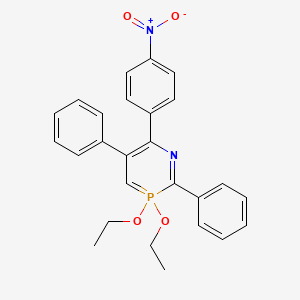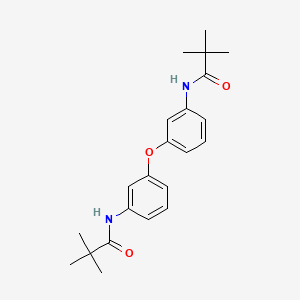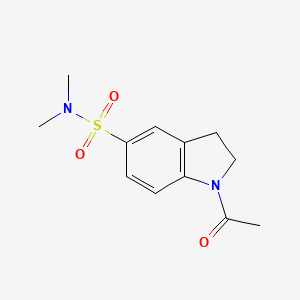![molecular formula C25H32Br2N2O4 B11112107 2-(3-Bromophenoxy)-N-(9-{[2-(3-bromophenoxy)acetyl]amino}nonyl)acetamide](/img/structure/B11112107.png)
2-(3-Bromophenoxy)-N-(9-{[2-(3-bromophenoxy)acetyl]amino}nonyl)acetamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-(3-Bromophenoxy)-N-(9-{[2-(3-bromophenoxy)acetyl]amino}nonyl)acetamide is a complex organic compound characterized by the presence of bromophenoxy and acetamide functional groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(3-Bromophenoxy)-N-(9-{[2-(3-bromophenoxy)acetyl]amino}nonyl)acetamide typically involves multiple steps. The initial step often includes the preparation of 3-bromophenol, which is then reacted with acetic anhydride to form 3-bromophenoxyacetic acid. This intermediate is further reacted with nonylamine under specific conditions to yield the final product. The reaction conditions usually involve controlled temperatures and the use of solvents such as dichloromethane or ethanol.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for higher yields and purity, often employing automated systems for precise control of reaction parameters. The use of catalysts and advanced purification techniques such as chromatography may also be involved to ensure the quality of the final product.
Chemical Reactions Analysis
Types of Reactions
2-(3-Bromophenoxy)-N-(9-{[2-(3-bromophenoxy)acetyl]amino}nonyl)acetamide can undergo various chemical reactions, including:
Oxidation: This reaction can be facilitated by oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reducing agents like lithium aluminum hydride can be used to reduce specific functional groups within the compound.
Substitution: Nucleophilic substitution reactions can occur, especially at the bromine atom, using reagents like sodium hydroxide or ammonia.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Sodium hydroxide in aqueous solution.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction could produce alcohols or amines.
Scientific Research Applications
2-(3-Bromophenoxy)-N-(9-{[2-(3-bromophenoxy)acetyl]amino}nonyl)acetamide has several applications in scientific research:
Chemistry: Used as a reagent in organic synthesis and as a building block for more complex molecules.
Biology: Investigated for its potential effects on biological systems, including enzyme inhibition and receptor binding.
Medicine: Explored for its potential therapeutic properties, such as anti-inflammatory or anticancer activities.
Industry: Utilized in the development of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 2-(3-Bromophenoxy)-N-(9-{[2-(3-bromophenoxy)acetyl]amino}nonyl)acetamide involves its interaction with specific molecular targets. The bromophenoxy group may interact with enzymes or receptors, leading to inhibition or activation of specific pathways. The acetamide group can form hydrogen bonds with target molecules, enhancing its binding affinity and specificity.
Comparison with Similar Compounds
Similar Compounds
- 4-(2-((3-Bromophenoxy)acetyl)carbohydrazonoyl)phenyl 3-chlorobenzoate
- 2-(2-Acetyl-4-bromophenoxy)acetic acid
- 3-[({[(4-bromophenoxy)acetyl]amino}carbonothioyl)amino]-4-methoxybenzoic acid
Uniqueness
2-(3-Bromophenoxy)-N-(9-{[2-(3-bromophenoxy)acetyl]amino}nonyl)acetamide is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties
Properties
Molecular Formula |
C25H32Br2N2O4 |
|---|---|
Molecular Weight |
584.3 g/mol |
IUPAC Name |
2-(3-bromophenoxy)-N-[9-[[2-(3-bromophenoxy)acetyl]amino]nonyl]acetamide |
InChI |
InChI=1S/C25H32Br2N2O4/c26-20-10-8-12-22(16-20)32-18-24(30)28-14-6-4-2-1-3-5-7-15-29-25(31)19-33-23-13-9-11-21(27)17-23/h8-13,16-17H,1-7,14-15,18-19H2,(H,28,30)(H,29,31) |
InChI Key |
MPWOKCOEJDJFTQ-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=CC(=C1)Br)OCC(=O)NCCCCCCCCCNC(=O)COC2=CC(=CC=C2)Br |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![N-[2-(3,4-dimethoxyphenyl)ethyl]-N'-(4-ethylphenyl)ethanediamide](/img/structure/B11112034.png)
![N'-[(3Z)-5,7-Dibromo-2-oxo-2,3-dihydro-1H-indol-3-ylidene]-2-[(naphthalen-1-YL)amino]acetohydrazide](/img/structure/B11112047.png)
![O-{4-[(3-bromophenyl)carbamoyl]phenyl} (4-acetylphenyl)carbamothioate](/img/structure/B11112061.png)
![Methyl [(6-amino-3,5-dicyano-4-phenylpyridin-2-yl)sulfanyl]acetate](/img/structure/B11112075.png)
![4,6-Dimethyl-2-[(2-oxo-2-phenylethyl)sulfanyl]pyridine-3-carbonitrile](/img/structure/B11112079.png)
![6-chloro-2-{[(1-phenyl-1H-tetrazol-5-yl)sulfanyl]methyl}imidazo[1,2-a]pyridine](/img/structure/B11112082.png)

![N'-[(E)-(3-Hydroxyphenyl)methylidene]-2-[(2-methylphenyl)amino]acetohydrazide](/img/structure/B11112094.png)
![ethyl 1-benzyl-6-bromo-5-hydroxy-2-[(4-phenylpiperazin-1-yl)methyl]-1H-indole-3-carboxylate](/img/structure/B11112095.png)
![3-Methyl-1-[(2-methylbenzyl)sulfonyl]piperidine](/img/structure/B11112098.png)
![1-[2-(3,4-Dimethylphenyl)-4-(3-ethoxy-2-hydroxyphenyl)-1,5,9-triazaspiro[5.5]undec-1-EN-9-YL]ethanone](/img/structure/B11112106.png)


![5-[(2-chloro-6-fluorobenzyl)oxy]-2-[4-(4-chlorophenyl)-1H-pyrazol-3-yl]phenol](/img/structure/B11112124.png)
